![molecular formula C46H36O2S2Si2 B12528411 [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] CAS No. 653601-75-3](/img/structure/B12528411.png)
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] is a complex organic compound that features a naphthalene core linked to diphenyl(phenylsulfanyl)silane groups through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] typically involves the reaction of naphthalene-1,4-diol with diphenyl(phenylsulfanyl)silane in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Tetrabutylammonium fluoride (TBAF) or a similar fluoride source
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or hydrocarbons
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Potential use in studying biological interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] involves its interaction with molecular targets through its phenylsulfanyl and naphthalene groups. These interactions can affect various biological pathways, including:
Molecular Targets: Enzymes, receptors, and other proteins
Pathways Involved: Signal transduction, metabolic pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]: Unique due to its specific structural arrangement and functional groups.
Diphenyl(phenylsulfanyl)silane: Lacks the naphthalene core, making it less complex.
Naphthalene-1,4-diol: Does not contain the silane groups, limiting its applications.
Uniqueness
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] stands out due to its combination of naphthalene and silane groups, providing unique chemical and physical properties that are not present in similar compounds.
This detailed article provides a comprehensive overview of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
653601-75-3 |
|---|---|
Molekularformel |
C46H36O2S2Si2 |
Molekulargewicht |
741.1 g/mol |
IUPAC-Name |
[4-[diphenyl(phenylsulfanyl)silyl]oxynaphthalen-1-yl]oxy-diphenyl-phenylsulfanylsilane |
InChI |
InChI=1S/C46H36O2S2Si2/c1-7-21-37(22-8-1)49-51(39-25-11-3-12-26-39,40-27-13-4-14-28-40)47-45-35-36-46(44-34-20-19-33-43(44)45)48-52(41-29-15-5-16-30-41,42-31-17-6-18-32-42)50-38-23-9-2-10-24-38/h1-36H |
InChI-Schlüssel |
KMFSSBMKELNFNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC3=CC=C(C4=CC=CC=C43)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)SC7=CC=CC=C7)SC8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
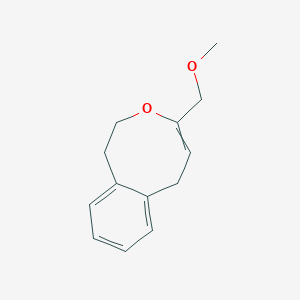
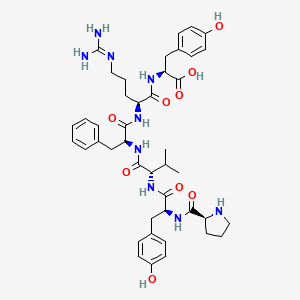
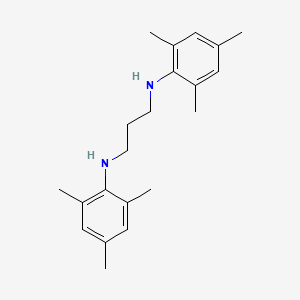
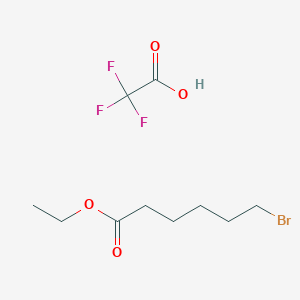
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
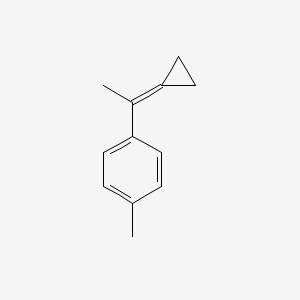
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
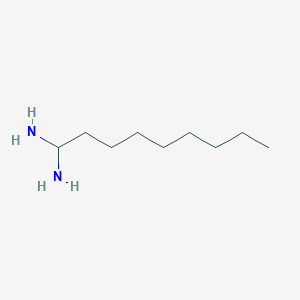
stannane](/img/structure/B12528426.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
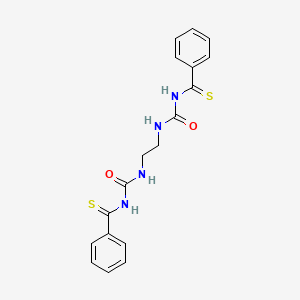
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)

